molecular formula C8H10N2 B1521340 1,2,5-Trimethyl-1H-pyrrole-3-carbonitrile CAS No. 70319-61-8

1,2,5-Trimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B1521340
CAS No.: 70319-61-8
M. Wt: 134.18 g/mol
InChI Key: AKQHYJBBIMGELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,5-Trimethyl-1H-pyrrole-3-carbonitrile is an organic compound with the molecular formula C8H11N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is characterized by the presence of three methyl groups and a cyano group attached to the pyrrole ring.

Synthetic Routes and Reaction Conditions:

  • Starting from Pyrrole: . The reaction typically requires strong bases and methylating agents such as methyl iodide or dimethyl sulfate.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized through a multi-step process involving the initial formation of pyrrole derivatives, followed by selective functionalization to introduce the cyano group.

Chemical Reactions Analysis

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or amides.

  • Reduction: Reduction reactions can convert the cyano group to an amine, resulting in the formation of 1,2,5-trimethyl-1H-pyrrole-3-amine.

  • Substitution: Substitution reactions can occur at the pyrrole ring, where the hydrogen atoms are replaced by other functional groups.

  • Common Reagents and Conditions: Reagents such as potassium permanganate (KMnO4) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions are commonly used.

  • Major Products Formed: The major products include oxidized derivatives, amines, and substituted pyrroles.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, including its potential as a therapeutic agent.

  • Industry: The compound finds applications in the development of new materials and chemical processes.

Mechanism of Action

1,2,5-Trimethyl-1H-pyrrole-3-carbonitrile is similar to other pyrrole derivatives, such as 1,2,5-trimethylpyrrole and 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid. its unique feature is the presence of the cyano group, which imparts different chemical and biological properties compared to its counterparts.

Comparison with Similar Compounds

  • 1,2,5-Trimethylpyrrole

  • 1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acid

  • 1,2,5-Trimethyl-1H-pyrrole-3-amine

This compound's versatility and unique properties make it a valuable subject of study in various scientific fields. Its applications range from synthetic chemistry to potential therapeutic uses, highlighting its importance in both research and industry.

Does this cover everything you were looking for, or is there something more specific you'd like to know about?

Properties

IUPAC Name

1,2,5-trimethylpyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-6-4-8(5-9)7(2)10(6)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQHYJBBIMGELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,5-Trimethyl-1H-pyrrole-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
1,2,5-Trimethyl-1H-pyrrole-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
1,2,5-Trimethyl-1H-pyrrole-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
1,2,5-Trimethyl-1H-pyrrole-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
1,2,5-Trimethyl-1H-pyrrole-3-carbonitrile
Reactant of Route 6
1,2,5-Trimethyl-1H-pyrrole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.